

Application Notes and Protocols for Using C6-NBD-PC in Live Cells

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: C6-Nbd-PC

Cat. No.: B1258141

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-palmitoyl-2-(6-((7-nitro-2-1,3-benzoxadiazol-4-yl)amino)hexanoyl)-sn-glycero-3-phosphocholine (**C6-NBD-PC**) is a fluorescently labeled analog of phosphatidylcholine (PC), a major phospholipid component of eukaryotic cell membranes. The molecule consists of a palmitoyl chain at the sn-1 position, a C6 acyl chain with the nitrobenzoxadiazole (NBD) fluorophore at the sn-2 position, and a phosphocholine head group. The NBD fluorophore exhibits green fluorescence with an excitation maximum of approximately 460 nm and an emission maximum of around 535 nm, making it compatible with standard fluorescein isothiocyanate (FITC) filter sets.

C6-NBD-PC is a valuable tool for studying the dynamics of lipid trafficking, membrane organization, and the activity of lipid-metabolizing enzymes in live cells. Its shorter, fluorescently labeled acyl chain facilitates its insertion into the outer leaflet of the plasma membrane. From there, its movement and fate within the cell can be monitored using fluorescence microscopy. This allows for the real-time visualization of processes such as endocytosis, intracellular transport, and metabolic conversion.

Applications

- **Monitoring Endocytosis and Membrane Recycling:** **C6-NBD-PC** can be used to track the internalization of plasma membrane components and their subsequent sorting through endosomal pathways.
- **Investigating Lipid Trafficking and Sorting:** The movement of **C6-NBD-PC** between different organelles, such as the Golgi apparatus, endoplasmic reticulum, and mitochondria, can be visualized to study lipid transport pathways.
- **Assaying Phospholipase and Flippase Activity:** The metabolism of **C6-NBD-PC** by enzymes like phospholipases can be monitored by changes in fluorescence. Additionally, its translocation from the outer to the inner leaflet of the plasma membrane by flippases can be quantified.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- **Studying Membrane Dynamics and Organization:** **C6-NBD-PC** can be used in fluorescence resonance energy transfer (FRET) studies to investigate the lateral distribution and organization of lipids in membranes.

Data Presentation

Spectral Properties of C6-NBD-PC

Property	Value
Excitation Maximum (λ_{ex})	~460 nm
Emission Maximum (λ_{em})	~535 nm
Recommended Filter Set	FITC / GFP

Recommended Experimental Parameters for Live-Cell Labeling with C6-NBD-PC

Parameter	Recommended Value	Notes
Cell Type	Various mammalian cell lines (e.g., CHO, HeLa, C2C12)	Optimal conditions may vary between cell lines.
Seeding Density	60-80% confluency	Ensure cells are in a logarithmic growth phase for optimal uptake.
C6-NBD-PC Stock Solution	1-5 mM in ethanol or DMSO	Store at -20°C, protected from light.
Labeling Medium	Serum-free medium (e.g., HBSS or MEM)	Serum can interfere with the availability of the probe to the cells.
C6-NBD-PC Working Concentration	1 - 10 μ M	A typical starting concentration is 5 μ M. Titration is recommended for new cell lines or applications.
Incubation Temperature	4°C or 37°C	4°C for initial plasma membrane labeling and to inhibit endocytosis. 37°C for studying internalization and trafficking.
Incubation Time	15 - 90 minutes	Shorter times (15-30 min) are often sufficient for plasma membrane labeling. Longer times may be needed to observe trafficking to internal organelles.
Back-Exchange	5% (w/v) fatty acid-free BSA in serum-free medium	To remove C6-NBD-PC from the outer leaflet of the plasma membrane and visualize internalized probe.

Experimental Protocols

Protocol 1: General Labeling of Live Mammalian Cells with C6-NBD-PC

This protocol describes a general method for labeling the plasma membrane of live mammalian cells and observing the initial stages of internalization.

Materials:

- **C6-NBD-PC**
- Ethanol or DMSO
- Fatty acid-free Bovine Serum Albumin (BSA)
- Serum-free cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS)
- Mammalian cells cultured on glass-bottom dishes or coverslips
- Fluorescence microscope with a FITC/GFP filter set and environmental chamber

Procedure:

- Preparation of **C6-NBD-PC**/BSA Complex (500 μ M Stock): a. Prepare a 1 mM stock solution of **C6-NBD-PC** in ethanol or DMSO. b. In a separate tube, prepare a 5% (w/v) solution of fatty acid-free BSA in serum-free medium. c. While vortexing the BSA solution, slowly add an equal volume of the 1 mM **C6-NBD-PC** stock solution. d. Continue to vortex for at least 1 minute to ensure complex formation. This results in a 500 μ M **C6-NBD-PC**/BSA complex. Store on ice, protected from light.
- Cell Preparation: a. Grow cells to 60-80% confluency on a suitable imaging dish or coverslip. b. On the day of the experiment, wash the cells twice with pre-warmed serum-free medium.
- Labeling: a. Prepare the labeling solution by diluting the 500 μ M **C6-NBD-PC**/BSA stock complex to a final concentration of 5 μ M in pre-chilled (4°C) serum-free medium. b. Aspirate the medium from the cells and add the cold labeling solution. c. Incubate the cells on ice or at 4°C for 30 minutes. This step primarily labels the plasma membrane while minimizing endocytosis.

- Washing: a. Aspirate the labeling solution and wash the cells three times with ice-cold serum-free medium to remove unbound **C6-NBD-PC**.
- Imaging Plasma Membrane Staining: a. Add fresh, pre-warmed serum-free medium to the cells. b. Immediately image the cells using a fluorescence microscope equipped with a FITC/GFP filter set. At this stage, fluorescence should be predominantly at the plasma membrane.
- (Optional) Chase for Internalization: a. To observe internalization and trafficking, after washing (step 4), add pre-warmed (37°C) complete medium. b. Incubate the cells at 37°C in a CO₂ incubator for various time points (e.g., 5, 15, 30, 60 minutes). c. At each time point, wash the cells with cold serum-free medium and image as in step 5.
- (Optional) Back-Exchange to Visualize Internalized Probe: a. After the chase period (step 6b), wash the cells twice with cold serum-free medium. b. Add a pre-warmed solution of 5% (w/v) fatty acid-free BSA in serum-free medium and incubate at 37°C for 10-15 minutes. c. Wash the cells three times with warm serum-free medium and image. The remaining fluorescence will represent the internalized pool of **C6-NBD-PC**.

Protocol 2: Quantitative Analysis of C6-NBD-PC Uptake using Flow Cytometry

This protocol allows for the quantification of **C6-NBD-PC** internalization in a cell population.

Materials:

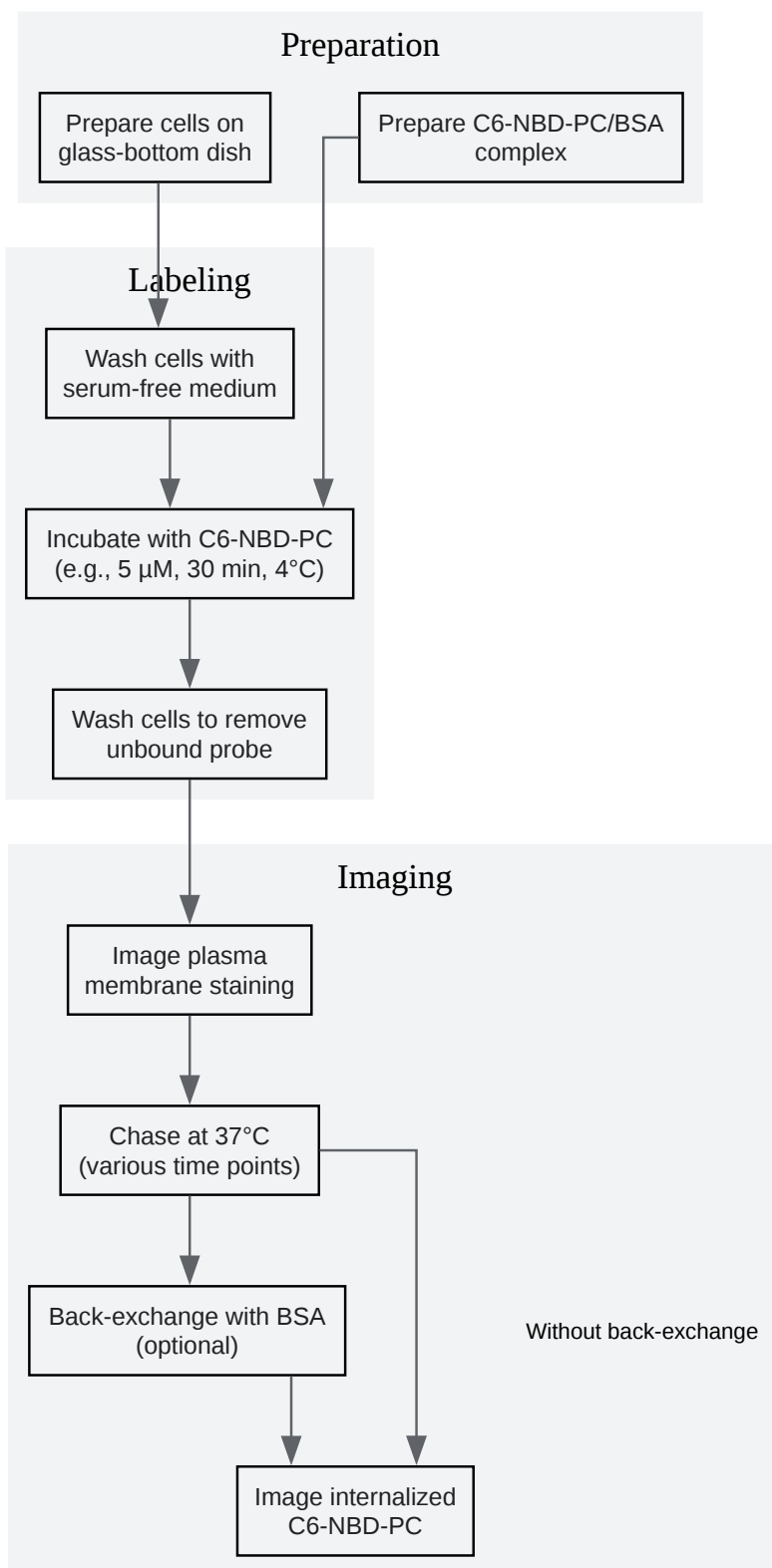
- All materials from Protocol 1
- Flow cytometer with a 488 nm laser and appropriate emission filters
- Trypsin-EDTA or other cell detachment solution
- Phosphate-buffered saline (PBS)
- Flow cytometry tubes

Procedure:

- Cell Preparation: a. Grow cells in culture flasks to 70-80% confluency. b. Detach the cells using trypsin-EDTA, wash with complete medium, and then resuspend in serum-free medium at a concentration of 1×10^6 cells/mL.
- Labeling: a. Prepare the labeling solution as described in Protocol 1, step 3a. b. Add the labeling solution to the cell suspension and incubate at 37°C for the desired time course (e.g., 0, 5, 15, 30, 60 minutes).
- Stopping the Uptake and Washing: a. At each time point, transfer an aliquot of the cell suspension to a microfuge tube and immediately place it on ice to stop further uptake. b. Centrifuge the cells at 300 x g for 5 minutes at 4°C. c. Wash the cell pellet twice with ice-cold PBS.
- Back-Exchange (to measure internalized fraction): a. For each time point, take two aliquots of labeled cells. b. Resuspend one aliquot in cold PBS (total fluorescence). c. Resuspend the second aliquot in cold 5% fatty acid-free BSA in PBS and incubate on ice for 10 minutes (internalized fluorescence). d. Wash the BSA-treated cells once with cold PBS.
- Flow Cytometry Analysis: a. Resuspend the final cell pellets in PBS. b. Analyze the fluorescence of the cell populations using a flow cytometer. The difference in mean fluorescence intensity between the samples with and without back-exchange represents the amount of **C6-NBD-PC** in the plasma membrane.

Visualizations

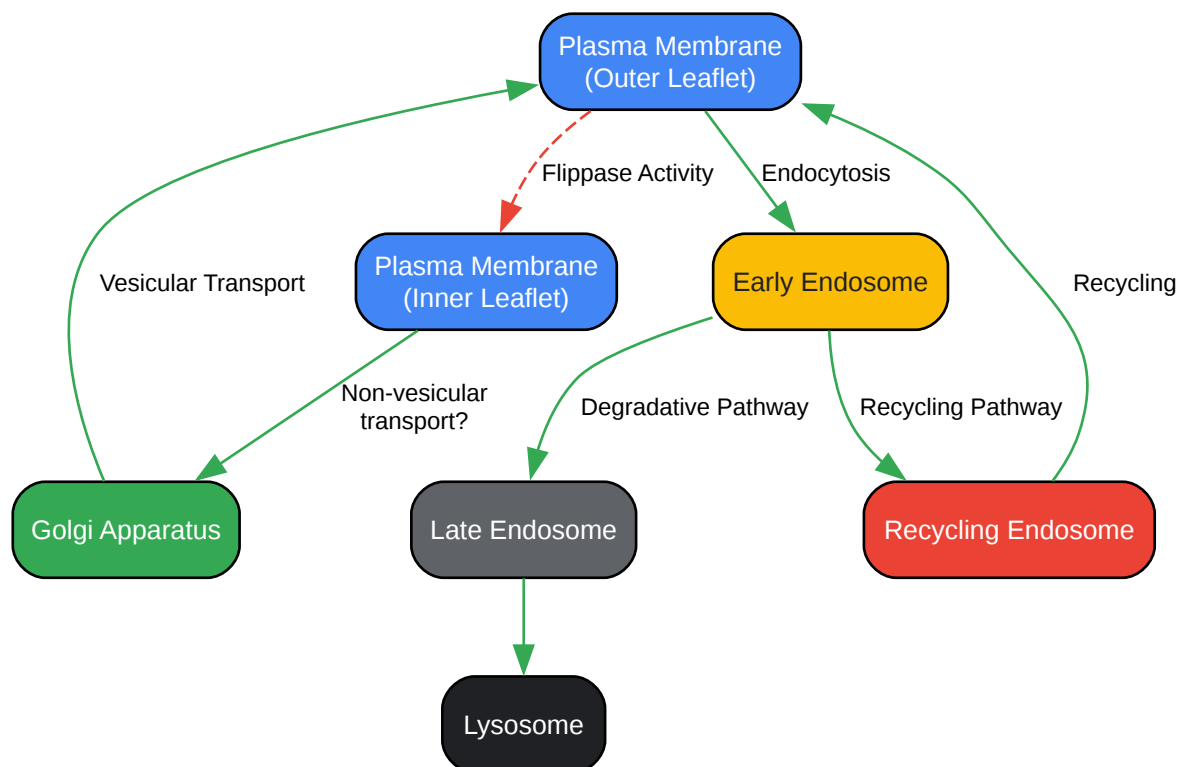
Experimental Workflow for Live-Cell Imaging of C6-NBD-PC



[Click to download full resolution via product page](#)

Caption: Workflow for live-cell imaging of **C6-NBD-PC** uptake and trafficking.

Putative Intracellular Trafficking Pathway of C6-NBD-PC



[Click to download full resolution via product page](#)

Caption: A putative model for the intracellular trafficking of **C6-NBD-PC** in mammalian cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Measuring Phospholipid Flippase Activity by NBD-Lipid Uptake in Living Yeast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of Flippase Activity in Proteoliposomes Using Fluorescent Lipid Derivatives | Springer Nature Experiments [experiments.springernature.com]
- 3. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols for Using C6-NBD-PC in Live Cells]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1258141/docs#application-notes-and-protocols-for-using-c6-nbd-pc-in-live-cells>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)